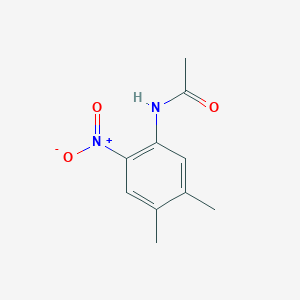

N-(4,5-Dimethyl-2-nitrophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62092. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4,5-dimethyl-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)10(12(14)15)5-7(6)2/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUIVCQNUPJXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289585 | |

| Record name | N-(4,5-Dimethyl-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6970-77-0 | |

| Record name | 6970-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4,5-Dimethyl-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5'-DIMETHYL-2'-NITROACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of N-(4,5-Dimethyl-2-nitrophenyl)acetamide"

An In-depth Technical Guide to the Synthesis and Characterization of N-(4,5-Dimethyl-2-nitrophenyl)acetamide

Introduction

This compound (CAS No. 6970-77-0) is a substituted nitroaromatic compound with the molecular formula C₁₀H₁₂N₂O₃.[1][2] As a functionalized aniline derivative, it serves as a valuable and versatile intermediate in the field of organic synthesis. The presence of an acetamido group, a nitro functionality, and a specific substitution pattern on the benzene ring makes it a strategic precursor for the development of more complex molecules. Aromatic nitro-compounds are of immense synthetic importance as they are frequently used as key intermediates in the production of dyes, agrochemicals, and notably, pharmacologically active compounds.[3][4]

The strategic value of this molecule lies in the chemical reactivity of its functional groups. The nitro group can be readily reduced to an amine, a critical transformation for creating diamino intermediates, which are foundational for synthesizing heterocyclic systems like benzimidazoles—a common scaffold in many pharmaceuticals.[4][5]

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.

Section 1: Synthesis Strategy and Rationale

The most efficient and logical pathway for the synthesis of this compound is the direct acetylation of its corresponding aniline precursor, 4,5-dimethyl-2-nitroaniline. This starting material is commercially available and provides a direct route to the target molecule in a single, high-yielding step.[6][7]

Core Reaction: Nucleophilic Acyl Substitution

The underlying chemical transformation is a classic nucleophilic acyl substitution. The amino group (-NH₂) of 4,5-dimethyl-2-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetylating agent, acetic anhydride. The acetamido group is a protecting group that is ortho-para directing; however, in this synthesis, the substitution pattern is already established by the starting material.[3][8] The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide product and acetic acid as a byproduct.

The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the ease with which the acetic acid byproduct can be removed during work-up. Glacial acetic acid often serves as an excellent solvent for this type of reaction, as it readily dissolves the aniline precursor and is compatible with the reaction conditions.[3]

Caption: Reaction scheme for the synthesis of this compound.

Section 2: Detailed Experimental Protocol

This protocol provides a robust, self-validating method for the synthesis and purification of the target compound. Each step is designed to ensure high purity and yield.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 4,5-Dimethyl-2-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | 6972-71-0 | Starting material.[7] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Acetylating agent. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up and washing. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Recrystallization solvent. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethyl-2-nitroaniline (5.0 g, 30.1 mmol).

-

Dissolution: Add glacial acetic acid (20 mL) to the flask and stir the mixture until the aniline is completely dissolved. Gentle warming may be applied if necessary.

-

Acetylation: Slowly add acetic anhydride (4.0 mL, 42.4 mmol) to the solution. The addition is mildly exothermic.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 110-120°C) and maintain for 1 hour to ensure the reaction goes to completion.

-

Precipitation (Work-up): After cooling the mixture to room temperature, slowly pour it into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. The product will precipitate as a solid.[3][9]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[10]

Caption: Logical workflow for the analytical characterization of the final product.

References

-

Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Green Chemistry, 19, 5568-5572. The Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4',5'-Dimethyl-2'-nitroacetanilide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]

-

Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction... Retrieved January 15, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved January 15, 2026, from [Link]

-

SIELC Technologies. (2018). 4,5-Dimethyl-2-nitroaniline. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate....

Sources

- 1. 4',5'-Dimethyl-2'-nitroacetanilide | C10H12N2O3 | CID 247472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0 [chemicalbook.com]

- 3. jcbsc.org [jcbsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4,5-Dimethyl-2-nitroaniline | SIELC Technologies [sielc.com]

- 7. 4,5-ジメチル-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-(4,5-Dimethyl-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of N-(4,5-Dimethyl-2-nitrophenyl)acetamide (CAS No. 6970-77-0). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental insights and a thorough compilation of existing data. By synthesizing information from various authoritative sources, this guide aims to facilitate a deeper understanding of this compound's characteristics and its utility as a chemical intermediate.

Introduction

This compound is a substituted aromatic nitro compound that belongs to the class of nitroacetanilides. Its molecular structure, featuring a benzene ring functionalized with acetamido, nitro, and two methyl groups, makes it a versatile intermediate in organic synthesis. The presence and relative positions of these functional groups offer multiple sites for chemical modification, enabling the construction of more complex molecular architectures. This guide delves into the core chemical properties of this compound, providing a foundational understanding for its handling, application, and further investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. This section details the key properties of this compound.

Structural Information

The chemical structure of this compound is fundamental to its reactivity and physical characteristics.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 6970-77-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][2][3][4] |

| Molecular Weight | 208.21 g/mol | [1][2][4] |

| Appearance | Solid | [2] |

| Boiling Point | 407.5 °C at 760 mmHg | [5] |

| Density | 1.247 g/cm³ | [5] |

| Flash Point | 200.2 °C | [5] |

| Refractive Index | 1.595 | [5] |

| Solubility | Data not widely published, but related nitroacetanilides are generally soluble in ethanol and partially soluble in water and chloroform.[6] | - |

| Purity | Typically available at ≥95% | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections provide an overview of the expected spectroscopic signatures for this compound based on available data for the compound and its structural analogues.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups attached to the benzene ring, the methyl group of the acetamido moiety, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the nitro, acetamido, and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule.[1] The chemical shifts will be characteristic of the aromatic carbons, the methyl carbons, the carbonyl carbon, and the acetamido methyl carbon.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[1] Key expected peaks include:

-

N-H stretching: Around 3300-3100 cm⁻¹ for the amide N-H bond.

-

C-H stretching: Aromatic and aliphatic C-H stretching bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C=O stretching: A strong absorption band for the amide carbonyl group around 1660 cm⁻¹.

-

N-O stretching: Asymmetric and symmetric stretching bands for the nitro group, typically observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[8]

-

C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.21 g/mol ).[1] The fragmentation pattern will be indicative of the structure, with characteristic losses of fragments such as the acetyl group, the nitro group, and methyl groups.

Synthesis and Purification

The synthesis of this compound typically proceeds via the nitration of the corresponding acetanilide precursor, N-(4,5-dimethylphenyl)acetamide. This electrophilic aromatic substitution reaction is a well-established method for introducing a nitro group onto an activated benzene ring.

Diagram 2: Synthetic Pathway for this compound

Caption: General synthetic route via nitration.

Experimental Protocol: Nitration of N-(4,5-dimethylphenyl)acetamide

This protocol is a generalized procedure based on standard nitration methods for acetanilides.[6][9][10]

Materials:

-

N-(4,5-dimethylphenyl)acetamide

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid (optional, as a solvent)

-

Crushed ice and water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, dissolve N-(4,5-dimethylphenyl)acetamide in a minimal amount of glacial acetic acid or concentrated sulfuric acid. The choice of solvent and its volume should be determined based on the scale of the reaction and the solubility of the starting material.

-

Cool the mixture in an ice bath to maintain a low temperature (typically below 20°C).[6][9]

-

Slowly add a pre-cooled nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while stirring continuously. The temperature should be carefully monitored and controlled to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acids.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.[10]

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by its nitro and acetamido functional groups.

Key Reactions

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C, Na₂S₂O₄). This transformation yields the corresponding diamine, which is a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles.

-

Hydrolysis of the Acetamido Group: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine.[11] This deprotection step allows for further functionalization of the amino group.

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules. Its structural features are found in precursors to various industrial and pharmaceutical compounds.

-

Dye Synthesis: Nitroanilines and their derivatives are common precursors in the synthesis of azo dyes.[12]

-

Pharmaceutical Intermediates: The core structure of this compound is a potential building block for the synthesis of pharmacologically active molecules. For instance, related nitroacetanilides are used in the synthesis of drugs like nintedanib, an anticancer agent.[13] The ability to selectively modify the nitro and acetamido groups makes this compound a valuable scaffold for creating libraries of compounds for drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

GHS Hazard Information

Based on available data, this compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed. [1]

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P301+P317: IF SWALLOWED: Get medical help.[1]

-

P330: Rinse mouth.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Handling Recommendations

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis via the nitration of N-(4,5-dimethylphenyl)acetamide is a straightforward and scalable process. The reactivity of its nitro and acetamido groups allows for its use as a versatile building block in the synthesis of a wide range of organic compounds, including potential pharmaceutical agents and dyes. This technical guide provides a solid foundation for researchers and scientists working with this compound, enabling its safe and effective use in their synthetic endeavors.

References

- This compound. MOLBASE. [URL: https://www.molbase.

- 4',5'-Dimethyl-2'-nitroacetanilide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/247472]

- 6970-77-0 this compound. AKSci. [URL: https://www.aksci.com/item_detail.php?

- N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8183186.htm]

- CAS NO. 6970-77-0 | this compound. Arctom. [URL: https://www.arctomsci.com/products/EN300-18511]

- AB642254 | CAS 6970-77-0. abcr Gute Chemie. [URL: https://www.abcr.de/shop/en/ab642254]

- 6970-77-0|this compound. BLDpharm. [URL: https://www.bldpharm.com/products/6970-77-0.html]

- p-Nitroacetanilide Study Material. Unacademy. [URL: https://unacademy.

- Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra07530a]

- Nitration of Acetanilide. ResearchGate. [URL: https://www.researchgate.

- Nitroacetanilide. Scribd. [URL: https://www.scribd.com/document/440540609/Nitroacetanilide]

- Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00971a035]

- n-(4,5-dimethyl-2-nitro-phenyl)-acetamide [ 6970-77-0 ]. Chemsigma. [URL: https://www.chemsigma.com/service/cas/6970-77-0]

- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [URL: https://www.jcbsc.org/storage/2020/11/06.-JCBPSC-A-11-1-04353-Aida-Smajlagic.pdf]

- P-Nitroacetanilide: Measurements and Calculations Report. IvyPanda. [URL: https://ivypanda.

- N-(4,5-dimethyl-2-nitro-phenyl)-acetamide. Changzhou Ruiqing Bio-Pharmaceutical Technology Co.,Ltd. [URL: http://www.ruiqing-pharma.com/en/productshow.php?cid=1&id=18]

- Preparation method of nintedanib key intermediate. Google Patents. [URL: https://patents.google.

- The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/application-notes/the-strategic-role-of-n-2-methyl-5-nitrophenyl-acetamide-in-chemical-synthesis-a-technical-guide]

- Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-n-2-5-difluoro-4-nitrophenyl-acetamide]

- Acetamide, N-(4-nitrophenyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C104041]

- Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C885814]

- Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-N-4-nitrophenyl-acetamide_fig5_348259728]

- N-(2,5-dimethyl-4-nitrophenyl)acetamide. ChemScene. [URL: https://www.chemscene.com/products/N-(2,5-dimethyl-4-nitrophenyl)acetamide-6954-69-4.html]

- Acetamide, N-(2,4-dimethylphenyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2050433]

- N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/I6riB7ApcR9]

- 2'-NITROACETANILIDE(552-32-9) IR Spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum/552-32-9_IR1.htm]

Sources

- 1. 4',5'-Dimethyl-2'-nitroacetanilide | C10H12N2O3 | CID 247472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6970-77-0 this compound AKSci 0778AC [aksci.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 6970-77-0|this compound|BLD Pharm [bldpharm.com]

- 5. molbase.com [molbase.com]

- 6. jcbsc.org [jcbsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. ivypanda.com [ivypanda.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. p-Nitroacetanilide Study Material [unacademy.com]

- 13. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4,5-Dimethyl-2-nitrophenyl)acetamide

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for N-(4,5-Dimethyl-2-nitrophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed interpretation of ¹H and ¹³C NMR spectra. The causality behind spectral features is explained, and a robust, self-validating experimental protocol for data acquisition is provided.

Molecular Structure and the Imperative for Spectroscopic Analysis

This compound is a substituted nitroaromatic compound. Its structure comprises a benzene ring functionalized with an acetamido group, a nitro group, and two methyl groups. The precise arrangement of these substituents is critical to its chemical properties and potential applications as an intermediate in organic synthesis.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for confirming the molecular structure of such compounds. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, we can unequivocally verify the substitution pattern on the aromatic ring and confirm the presence and nature of the functional groups.

The diagram below illustrates the chemical structure of this compound, with atoms numbered for unambiguous assignment in the subsequent NMR data analysis.

Caption: Structure of this compound with atom numbering.

Proton (¹H) NMR Spectroscopic Data

The ¹H NMR spectrum provides a quantitative and qualitative map of the protons within the molecule. The data presented here were acquired in deuterochloroform (CDCl₃) on a 400 MHz instrument.[2]

Summary of ¹H NMR Data

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | 9.88 | Singlet (s) | 1H | Amide N-H |

| H₆ | 8.01 | Singlet (s) | 1H | Aromatic C₆-H |

| H₃ | 7.89 | Singlet (s) | 1H | Aromatic C₃-H |

| H₉/H₁₀ | 2.31 | Singlet (s) | 6H | Aromatic C₄-CH₃ & C₅-CH₃ |

| H₈ | 2.25 | Singlet (s) | 3H | Acetamido -COCH₃ |

Interpretation and Causality

-

Amide Proton (Hₐ, δ 9.88): The significant downfield shift of the amide proton is a hallmark feature. This deshielding is caused by the anisotropic effect of the adjacent carbonyl group and its involvement in intramolecular hydrogen bonding with the ortho-nitro group, which restricts its rotation and places it in a deshielding region.[3] Its appearance as a broad singlet is typical for amide protons due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

Aromatic Protons (H₆, δ 8.01 and H₃, δ 7.89): The two aromatic protons appear as distinct singlets, confirming the 1,2,4,5-tetrasubstituted pattern of the benzene ring.

-

H₆: This proton is ortho to the electron-donating acetamido group (-NHCOCH₃) and meta to the strongly electron-withdrawing nitro group (-NO₂).

-

H₃: This proton is ortho to the nitro group and meta to the acetamido group. The powerful deshielding effect of the ortho-nitro group causes this proton to appear significantly downfield. The signal at δ 8.01 is assigned to H₆, and the signal at 7.89 is assigned to H₃, though the assignments are very close and could be interchangeable without further 2D NMR analysis. The lack of splitting (singlets) is crucial, as neither proton has an adjacent proton to couple with.

-

-

Methyl Protons (H₉/H₁₀, δ 2.31 and H₈, δ 2.25):

-

The signal at δ 2.31 integrating to 6H is assigned to the two methyl groups attached to the aromatic ring (C₄-CH₃ and C₅-CH₃). Their chemical environments are very similar, leading to overlapping signals that appear as a single peak.[2]

-

The signal at δ 2.25, integrating to 3H, is characteristic of the methyl group of the acetamido moiety. Its chemical shift is consistent with a methyl group attached to a carbonyl carbon.[4]

-

Carbon-13 (¹³C) NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The data were acquired in CDCl₃ on a 100 MHz instrument.[2]

Summary of ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 168.7 | C₇ (C=O) | Typical chemical shift for an amide carbonyl carbon.[4] |

| 139.7 | C₂ | Aromatic carbon bearing the electron-withdrawing nitro group. |

| 136.2 | C₄ | Aromatic carbon bearing a methyl group. |

| 135.5 | C₅ | Aromatic carbon bearing a methyl group. |

| 133.0 | C₁ | Aromatic carbon attached to the acetamido nitrogen. |

| 124.9 | C₆ | Aromatic carbon with an attached proton (CH). |

| 122.9 | C₃ | Aromatic carbon with an attached proton (CH). |

| 25.4 | C₈ (-COCH₃) | Acetamido methyl carbon. |

| 20.3 | C₉/C₁₀ (Ar-CH₃) | Aromatic methyl carbons. |

Interpretation and Causality

-

Carbonyl Carbon (C₇, δ 168.7): The peak at δ 168.7 is unambiguously assigned to the carbonyl carbon of the acetamide group. This region (160-185 ppm) is characteristic for carbons in amides, esters, and carboxylic acids.[4]

-

Aromatic Carbons (δ 122.9 - 139.7):

-

The quaternary carbons (those without attached protons) are identified by their generally weaker intensity and their chemical shifts. The carbon attached to the nitro group (C₂) is expected to be significantly influenced by its electron-withdrawing nature, appearing at δ 139.7.

-

The carbons bearing the methyl groups (C₄ and C₅) and the carbon attached to the nitrogen (C₁) appear between δ 133.0 and 136.2.

-

The two carbons with attached protons (C₃ and C₆) are found at the most upfield positions in the aromatic region (δ 122.9 and δ 124.9), as they are shielded relative to the substituted carbons.

-

-

Aliphatic Carbons (δ 20.3 and 25.4):

-

The peak at δ 25.4 is assigned to the acetamido methyl carbon (C₈).

-

The signal at δ 20.3 is assigned to the two methyl carbons attached to the aromatic ring (C₉ and C₁₀). Their similar electronic environments result in a single, overlapping resonance.

-

Experimental Protocol: NMR Data Acquisition

A self-validating and reliable protocol is essential for acquiring high-quality NMR data. The following workflow outlines the standard operating procedure for characterizing a compound like this compound.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃), which contains tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the instrument on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

-

Perform shimming on the sample to optimize the homogeneity of the magnetic field, which results in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Load a standard one-pulse proton experiment.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm) and acquisition time (e.g., 2-4 seconds).

-

Set the number of scans (NS) to a value that provides a good signal-to-noise ratio (e.g., 16 scans).

-

Initiate data acquisition.

-

-

¹³C NMR Acquisition:

-

Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Set the appropriate spectral width (e.g., -10 to 220 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Initiate data acquisition.

-

-

Data Processing:

-

Apply a Fourier Transform to convert the acquired Free Induction Decay (FID) into a frequency-domain spectrum.

-

Perform manual or automatic phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

For the ¹H spectrum, perform integration to determine the relative ratios of the different types of protons.

-

Perform peak picking to identify the precise chemical shift of each signal in both spectra.

-

Conclusion

The ¹H and ¹³C NMR spectroscopic data provide conclusive evidence for the structure of this compound. The chemical shifts, integration values, and multiplicities are all consistent with the proposed arrangement of substituents on the aromatic ring. The downfield shifts observed for protons and carbons near the nitro and acetamido groups highlight the powerful electronic effects these functionalities exert on the molecule. This guide provides the foundational data and interpretive logic essential for researchers utilizing this compound in further synthetic or developmental work.

References

- Jia, X., Li, P., Shao, Y., Yuan, Y., Ji, H., Hou, W., Liu, X., & Zhang, X. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Green Chemistry, 19, 5568. The Royal Society of Chemistry.

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4). Available at: [Link]

Sources

"physicochemical properties of N-(4,5-Dimethyl-2-nitrophenyl)acetamide"

An In-depth Technical Guide to the Physicochemical Properties of N-(4,5-Dimethyl-2-nitrophenyl)acetamide

Foreword: Bridging Molecular Structure and Functional Application

In the landscape of drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is not merely academic; it is the bedrock upon which successful development is built.[1][2] These properties—ranging from solubility and melting point to detailed spectroscopic signatures—govern a molecule's behavior, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability as a synthetic intermediate.[3][4][5] This guide provides a comprehensive analysis of this compound, a substituted nitroaromatic compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document is structured to elucidate the causality behind the observed properties, linking the molecule's specific structural features to its macroscopic behavior and outlining the rigorous experimental methodologies required for their validation. The protocols described herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data, a cornerstone of scientific integrity.

Core Molecular and Physical Characteristics

This compound is a substituted acetanilide derivative. Its core structure consists of a benzene ring functionalized with two methyl groups, a nitro group, and an acetamido group. This combination of functionalities imparts a unique set of properties that are critical for its use in further chemical synthesis.

A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 6970-77-0 | [6][7][8] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [6][7][8] |

| Molecular Weight | 208.21 g/mol | [6][8] |

| Synonyms | N-(4,5-dimethyl-2-nitro-phenyl)-acetamide | [7][8] |

| Purity (Typical) | ≥95% | [6] |

Structural Analysis and Predicted Physicochemical Influence

The arrangement of functional groups on the aromatic ring is the primary determinant of the compound's chemical personality. The interplay between the electron-withdrawing nitro group, the electron-donating methyl groups, and the versatile acetamido group dictates polarity, reactivity, and intermolecular interactions.

Caption: Relationship between molecular structure and key physicochemical properties.

-

Nitro Group (-NO₂): Positioned ortho to the acetamido group, this strongly electron-withdrawing group significantly increases the polarity of the molecule. It acts as a hydrogen bond acceptor and is a key site for chemical modification, most commonly reduction to an amine.

-

Acetamido Group (-NHCOCH₃): This group is pivotal. The N-H bond provides a hydrogen bond donor site, while the carbonyl C=O is a hydrogen bond acceptor. This functionality contributes to both polarity and the potential for specific intermolecular interactions, which influences its melting point and solubility.

-

Dimethyl Groups (-CH₃): These groups are weakly electron-donating and increase the lipophilicity (fat-solubility) of the molecule. Their presence on the benzene ring also influences the electronic environment and steric accessibility of the other functional groups.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous identification of this compound and confirms its structural integrity. While a complete public dataset is not available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.[10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons: Two singlets in the aromatic region, with chemical shifts influenced by the adjacent nitro and acetamido groups.

-

Amide Proton (N-H): A broad singlet, typically downfield, whose chemical shift can be concentration and solvent-dependent.

-

Methyl Protons (-CH₃): Three distinct singlets: one for the acetyl methyl group (around 2.2 ppm) and two for the aromatic methyl groups.[11]

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.

-

Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring, with chemical shifts indicating their electronic environment (e.g., carbons attached to the nitro group will be significantly downfield).[11]

-

Carbonyl Carbon (C=O): A characteristic signal in the 168-170 ppm range.[11]

-

Methyl Carbons: Signals for the three methyl carbons in the aliphatic region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[12][13]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | 3300 - 3500 (sharp/moderate) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (in -CH₃) | Stretch | 2850 - 3000 |

| Amide C=O (Amide I band) | Stretch | 1660 - 1690 (strong) |

| Nitro (N-O) | Asymmetric Stretch | 1500 - 1550 (strong) |

| Nitro (N-O) | Symmetric Stretch | 1330 - 1370 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound with high precision, confirming its elemental composition.[14] In a typical electron ionization (EI) mass spectrum, the most critical peak would be the molecular ion peak (M⁺).

-

Expected Molecular Ion Peak (M⁺): m/z = 208.21

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-proven methodologies for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Profiling

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. fiveable.me [fiveable.me]

- 6. 6970-77-0 this compound AKSci 0778AC [aksci.com]

- 7. This compound - Protheragen [protheragen.ai]

- 8. calpaclab.com [calpaclab.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. rsc.org [rsc.org]

- 12. Experimental Design [web.mit.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

"solubility of N-(4,5-Dimethyl-2-nitrophenyl)acetamide in common organic solvents"

An In-depth Technical Guide to the Solubility of N-(4,5-Dimethyl-2-nitrophenyl)acetamide in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound, with the molecular formula C₁₀H₁₂N₂O₃, is a nitroaromatic compound that serves as a key intermediate in various chemical syntheses.[1] Its utility in fields such as dye manufacturing and pharmaceutical research necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. The solubility of a compound governs its behavior in solution, impacting reaction kinetics, purification strategies, and, in the context of drug development, its bioavailability and formulation.[2][3]

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. As quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide will focus on the principles governing its solubility, predictive analysis based on its structural attributes, and a detailed, field-proven experimental protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first consider its molecular structure. The molecule possesses a combination of functional groups that dictate its polarity and potential for intermolecular interactions:

-

Aromatic Ring: The benzene ring forms a nonpolar backbone.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group.

-

Acetamide Group (-NHCOCH₃): This amide group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group).

-

Dimethyl Groups (-CH₃): These are nonpolar, hydrophobic groups.

The interplay of these groups suggests that this compound is a polar molecule. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility.[4] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.

Based on the solubility of structurally similar compounds like other nitrophenols and acetanilides, we can anticipate the following solubility trends for this compound:[5][6][7][8][9]

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups. Acetone, being a polar aprotic solvent, is also likely to be a good solvent.[5]

-

Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and other short-chain alcohols. These solvents can engage in hydrogen bonding with the acetamide group.[5][7]

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and diethyl ether. The nonpolar nature of these solvents will not favorably interact with the polar nitro and acetamide groups of the solute.[5]

The following table outlines the predicted solubility and provides a standardized format for recording experimentally determined quantitative data.

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Data to be determined |

| Dimethylformamide (DMF) | High | Data to be determined | |

| Acetone | High | Data to be determined | |

| Acetonitrile | Moderate to High | Data to be determined | |

| Polar Protic | Methanol | Moderate | Data to be determined |

| Ethanol | Moderate | Data to be determined | |

| Isopropanol | Moderate to Low | Data to be determined | |

| Nonpolar | Dichloromethane (DCM) | Moderate to Low | Data to be determined |

| Chloroform | Low | Data to be determined | |

| Toluene | Low | Data to be determined | |

| Diethyl Ether | Low | Data to be determined | |

| Hexane | Negligible | Data to be determined |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10] This method is reliable and ensures that a true equilibrium is reached between the undissolved solid and the solvent.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. For a compound that may be a drug candidate or a critical synthetic intermediate, understanding its thermodynamic solubility is crucial.[11] This value represents the maximum amount of the compound that can be dissolved in a solvent at equilibrium and is a fundamental property. Kinetic solubility measurements, while faster, can often overestimate the true solubility and are more suited for high-throughput screening in early discovery phases.[11] The extended equilibration time (24-72 hours) in the shake-flask method allows for the dissolution process to reach a steady state, providing a more accurate and reproducible measurement.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. A visible excess of the solid should remain to ensure saturation.

-

To each vial, add a known volume (e.g., 2 mL) of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the optimal equilibration time for this specific compound.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the unknown sample.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Interpretation and Application of Solubility Data

The solubility data obtained from the experimental protocol is not merely a set of numbers; it provides critical insights for various applications.

In Synthetic Chemistry:

-

Solvent Selection: High solubility allows for more concentrated reaction mixtures, potentially improving reaction rates and throughput. For purification by crystallization, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal. The data from these experiments will guide the selection of appropriate solvent systems for both reactions and purifications.

In Drug Development:

-

Formulation Development: The solubility of an active pharmaceutical ingredient (API) is a key determinant of its formulation strategy.[2] Poorly soluble compounds often exhibit low bioavailability, which can hinder their therapeutic efficacy.[2] If this compound were a drug candidate, its solubility in various pharmaceutically acceptable solvents would dictate whether it could be formulated as a simple solution, a suspension, or if more advanced techniques like amorphous solid dispersions would be necessary.

-

Biopharmaceutical Classification System (BCS): The BCS classifies drugs based on their aqueous solubility and intestinal permeability.[11] While this guide focuses on organic solvents, understanding the solubility in aqueous media is a critical next step in drug development. The principles and methods described here are foundational for such investigations.

Logical Relationship Diagram for Solubility Predictiondot

Sources

- 1. N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0 [chemicalbook.com]

- 2. rheolution.com [rheolution.com]

- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. jcbsc.org [jcbsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Acetanilide Structure, Formula & Properties - Lesson | Study.com [study.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmatutor.org [pharmatutor.org]

"N-(4,5-Dimethyl-2-nitrophenyl)acetamide crystal structure analysis"

An In-depth Technical Guide to the Crystal Structure Analysis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed crystal structure analysis of the small organic molecule, this compound. While a published crystal structure for this specific compound is not currently available in open-access crystallographic databases, this guide establishes a robust, field-proven methodology. By leveraging data from the closely related isomer, N-(2,4-dimethyl-6-nitrophenyl)acetamide, as a validated case study, we present an authoritative walkthrough of single-crystal X-ray diffraction techniques, structure solution and refinement, and advanced Hirshfeld surface analysis. This document is designed to equip researchers with the expertise to conduct and interpret such analyses, ensuring scientific integrity and fostering a deeper understanding of molecular architecture in the solid state.

Introduction: The Imperative of Solid-State Characterization

This compound (C₁₀H₁₂N₂O₃) is a substituted nitroaromatic compound with potential applications as a key intermediate in the synthesis of dyes, pigments, and novel pharmaceutical agents.[1] The precise arrangement of molecules in the solid state—the crystal structure—governs critical physicochemical properties such as solubility, stability, bioavailability, and melting point. For drug development professionals and materials scientists, a thorough understanding of this three-dimensional architecture is not merely academic; it is a cornerstone of rational design and process optimization.

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating molecular and structural information at atomic resolution.[2] This guide provides an in-depth protocol for the complete structural analysis of this compound, from initial synthesis to advanced computational analysis of its intermolecular interactions.

A Note on Data Integrity: A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic crystal structures, did not yield a public entry for this compound (CAS: 6970-77-0).[3][4] To maintain the highest level of scientific integrity, this guide will utilize the crystallographic data of a closely related isomer, N-(2,4-dimethyl-6-nitrophenyl)acetamide , as a scientifically sound proxy for demonstrating the analytical workflow.[5] This approach allows for a detailed, practical exploration of the techniques and interpretation, providing a validated template for the analysis of the title compound once suitable crystals are obtained.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of a suitable single crystal. The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order.[6]

Proposed Synthesis of this compound

The synthesis of the title compound can be approached via the electrophilic nitration of N-(3,4-dimethylphenyl)acetamide. The acetamido group is an ortho-, para-director; thus, nitration is expected to occur at the positions ortho and para to this activating group. The presence of the methyl groups will also influence the regioselectivity. A plausible synthetic route is detailed below, adapted from established protocols for similar compounds.[1]

Experimental Protocol: Synthesis

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 10.0 g of N-(3,4-dimethylphenyl)acetamide in 30 mL of glacial acetic acid.

-

Acidification: While maintaining the temperature below 20°C, slowly add 20 mL of concentrated sulfuric acid (98%) to the stirred solution.

-

Nitration: Prepare the nitrating mixture by cautiously adding 8 mL of concentrated nitric acid (70%) to 15 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the acetanilide solution over 30 minutes, ensuring the reaction temperature does not exceed 20°C.

-

Precipitation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Pour the reaction mixture slowly over 200 g of crushed ice with constant stirring. A solid precipitate of this compound is expected to form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product.[7]

Growing Single Crystals: The Art and Science of Nucleation

Obtaining diffraction-quality single crystals is often the most challenging step.[2] The key is to allow for slow, controlled precipitation from a supersaturated solution, which minimizes the number of nucleation sites and promotes the growth of larger, more ordered crystals.[8]

Common Crystallization Techniques:

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation.[9] The vessel is then loosely covered (e.g., with perforated parafilm) and left undisturbed. As the solvent slowly evaporates, the solution becomes supersaturated, leading to crystal growth. The choice of solvent is critical; a solvent in which the compound is moderately soluble often yields the best results.[8]

-

Vapor Diffusion: This technique is ideal for small quantities of material.[10] The compound is dissolved in a small volume of a "good" solvent and placed in a small, open vial. This vial is then enclosed within a larger, sealed vessel containing a "poor" solvent (in which the compound is insoluble) that is more volatile than the "good" solvent. Vapors of the poor solvent slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature.[2] The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Elucidating the Molecular Blueprint

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. The fundamental workflow is depicted below.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection and Processing

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations. The instrument directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Integration and Scaling: The collected diffraction images are processed using software such as Bruker's APEX suite. This step involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors to produce a file containing the Miller indices (h,k,l) and intensity for each reflection.

Structure Solution and Refinement

The processed reflection data is then used to solve and refine the crystal structure.

-

Structure Solution: The goal is to determine the initial positions of the atoms in the unit cell. This is typically achieved using "direct methods" or Patterson methods, as implemented in programs like SHELXT. These methods use statistical relationships between the intensities of the reflections to derive the initial phases and generate an electron density map.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure, commonly with software like SHELXL. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.

Illustrative Crystal Structure Analysis: N-(2,4-dimethyl-6-nitrophenyl)acetamide

As previously stated, the crystallographic data for N-(2,4-dimethyl-6-nitrophenyl)acetamide (CCDC No. 1267/2981) will be used for this demonstration.[5]

Table 1: Crystallographic Data for N-(2,4-dimethyl-6-nitrophenyl)acetamide [5]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O₃ |

| Formula Weight | 208.22 |

| Crystal System | Tetragonal |

| Space Group | P4₃ |

| a, b (Å) | 8.4653(8) |

| c (Å) | 14.904(1) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1068.0 |

| Z | 4 |

| T (K) | 298 |

| R_gt(F) | 0.031 |

| wR_ref(F²) | 0.085 |

Molecular Geometry:

The molecular structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide reveals several key features.[5] The phenyl ring is nearly planar. However, due to steric hindrance from the adjacent methyl and acetamido groups, the nitro group is twisted out of the plane of the benzene ring, with a dihedral angle of 34.61(1)°.[5] The acetamido group itself is also slightly twisted relative to the ring. Such deviations from planarity are common in ortho-substituted anilines and can significantly impact crystal packing and intermolecular interactions.

Caption: Molecular structure of a dimethyl-nitro-phenyl-acetamide isomer.

Crystal Packing and Intermolecular Interactions:

In the crystal lattice, molecules of N-(2,4-dimethyl-6-nitrophenyl)acetamide are linked by a network of intermolecular hydrogen bonds.[5] The amide N-H group acts as a hydrogen bond donor, forming an N-H···O bond with the carbonyl oxygen of an adjacent molecule.[5] Additionally, weaker C-H···O interactions involving the methyl and aromatic C-H groups and the oxygen atoms of the nitro and carbonyl groups further stabilize the three-dimensional packing.[5] These hydrogen bonds are crucial in defining the overall supramolecular architecture.

Advanced Structural Analysis: Hirshfeld Surface Analysis

While crystallographic data provides a static picture of atomic positions, Hirshfeld surface analysis offers a powerful tool for visualizing and quantifying the intricate network of intermolecular interactions within a crystal.

The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the electron density contribution from the molecule of interest is equal to the contribution from all its neighbors. By mapping properties like normalized contact distance (d_norm) onto this surface, we can identify regions of close intermolecular contact.

Key Features of Hirshfeld Analysis:

-

d_norm Surface: This visualization highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. The prominent red spots immediately identify the most significant interactions, such as strong hydrogen bonds.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The plot can be deconstructed to show the percentage contribution of different atom-pair contacts (e.g., O···H, H···H, C···H) to the overall crystal packing.

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal:

-

A high percentage of O···H/H···O contacts , corresponding to the N-H···O and C-H···O hydrogen bonds.

-

A significant contribution from H···H contacts , representing van der Waals interactions between the hydrogen atoms on the periphery of the molecules.

-

Contributions from C···H/H···C contacts , indicating interactions involving the aromatic rings.

This quantitative breakdown is invaluable for comparing the packing of different polymorphs or for understanding how structural modifications impact solid-state interactions.

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, is a multi-step process that combines meticulous experimental work with sophisticated computational analysis. Although a definitive crystal structure for the title compound is not yet publicly available, the principles and protocols detailed herein provide a comprehensive and scientifically rigorous roadmap for its determination and interpretation. By following this framework and leveraging the illustrative analysis of a closely related isomer, researchers can confidently approach the solid-state characterization of this and other novel small molecules, unlocking crucial insights into their chemical and physical behavior.

References

-

Chen, H., & Zhao, F. (2010). Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 225(3), 369-370. [Link]

-

Bruker. (n.d.). APEX Software. Bruker Corporation. [Link]

-

University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. [Link]

-

UNC Department of Chemistry. (n.d.). Crystallography Software. [Link]

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory: Crystallization. [Link]

-

Purdue University. (n.d.). X-Ray Crystallography - Software. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2544-2573. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. [Link]

-

Naghiyev, A. M., et al. (2020). Intermolecular interactions observed in compounds 2, 4 and 9. ResearchGate. [Link]

-

EPFL. (n.d.). Guide for crystallization. [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

Hines III, J. E., et al. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(6). [Link]

-

Deere, C. J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(4). [Link]

-

Coles, S. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 436-451. [Link]

-

Nanaura, K., & Okuno, T. (2013). N,N-Bis(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(3), o457. [Link]

-

Wikipedia. (2023). Cambridge Structural Database. [Link]

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

Guerrab, F., et al. (2022). Low temperature crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-nitrophenyl) acetamide. Journal Marocain de Chimie Hétérocyclique, 21(1), 39-47. [Link]

-

Al-Majid, A. M., et al. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[5]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. Molecules, 28(12), 4712. [Link]

-

PubChem. (n.d.). 4',5'-Dimethyl-2'-nitroacetanilide. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

-

Al-Omary, F. A. M., et al. (2024). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. IUCrData, 9(3). [Link]

-

Guerrab, F., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. ResearchGate. [Link]

-

Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]

-

Vologzhanina, A. V. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(8), 415. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

- Google Patents. (n.d.).

-

CCDC. (n.d.). Search - Access Structures. [Link]

-

Molbase. (n.d.). This compound. [Link]

-

EPA. (n.d.). Acetamide, N-(2,4-dimethyl-5-nitrophenyl)-. [Link]

-

EPA. (n.d.). Acetamide, N-(2,4-dimethyl-5-nitrophenyl)-. [Link]

Sources

- 1. [PDF] N-(4-Methoxy-2-nitrophenyl)acetamide | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 4',5'-Dimethyl-2'-nitroacetanilide | C10H12N2O3 | CID 247472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6970-77-0|this compound|BLD Pharm [bldpharm.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 6970-77-0 this compound AKSci 0778AC [aksci.com]

- 7. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetamide, N-(2-nitrophenyl)- [webbook.nist.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0 [chemicalbook.com]

An In-depth Technical Guide to N-(4,5-dimethyl-2-nitrophenyl)acetamide (CAS Number: 6970-77-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4,5-dimethyl-2-nitrophenyl)acetamide, identified by the CAS number 6970-77-0, is a substituted nitroaromatic compound. While not extensively studied for its own biological activity, its true value in the scientific community lies in its role as a versatile chemical intermediate. The presence of an acetamido group, a nitro functionality, and a substituted benzene ring provides multiple reactive sites, making it a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds of medicinal interest. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its key applications in synthetic chemistry, particularly in the construction of benzimidazole scaffolds relevant to drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 6970-77-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 108 °C | [1] |

| Boiling Point (Predicted) | 407.5 ± 33.0 °C | [1] |

| Density (Predicted) | 1.247 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.84 ± 0.70 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 10.18 (s, 1H), 8.59 (d, J = 8.6 Hz, 1H), 7.97 (s, 1H), 7.43 (d, J = 8.5 Hz, 1H), 2.36 (s, 3H), 2.26 (s, 3H).[4]

-

¹³C NMR (100 MHz, CDCl₃): δ 168.9, 136.7, 136.1, 133.4, 132.3, 125.4, 122.0, 25.4, 20.4.[4]

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z 208.21.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the acetylation of its corresponding aniline precursor, 4,5-dimethyl-2-nitroaniline, which is commercially available. This method is a standard and well-established procedure in organic synthesis.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Acetylation of 4,5-dimethyl-2-nitroaniline

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-dimethyl-2-nitroaniline (1 equivalent) in glacial acetic acid.

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Applications in Research and Drug Development

The primary application of this compound in the context of drug discovery and development is its use as a synthetic intermediate for the construction of more complex, biologically active molecules. Its chemical structure is particularly amenable to the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities.

Synthesis of Benzimidazole Derivatives

The benzimidazole scaffold is a key structural motif in many pharmaceutical agents. A common synthetic route to benzimidazoles involves the reductive cyclization of ortho-nitroacetanilides. In this context, this compound can serve as a valuable precursor.

The process involves two key steps:

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group. This can be achieved using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like hydrazine hydrate).

-

Intramolecular Cyclization: The resulting ortho-aminoacetanilide undergoes an acid-catalyzed intramolecular cyclization to form the benzimidazole ring.

This synthetic strategy allows for the creation of substituted benzimidazoles, which are of significant interest in medicinal chemistry.

Caption: Application in the synthesis of benzimidazole derivatives.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Suppliers

This compound is available from several chemical suppliers, including:

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. While it may not possess significant biological activity on its own, its utility as a precursor in the synthesis of more complex heterocyclic structures, such as benzimidazoles, makes it a compound of interest for researchers in organic synthesis and drug discovery. The straightforward synthesis and the potential for further chemical transformations underscore its importance as a building block in the development of novel pharmacologically active agents.

References

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.

-

m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. Available at: [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. Available at: [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. Available at: [Link]

- Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Green Chemistry, 19(23), 5568-5572.

-

Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]

- Hines III, J. W., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.

-

(PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide - ResearchGate. Available at: [Link]

-

RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available at: [Link]

-

Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. Available at: [Link]

-